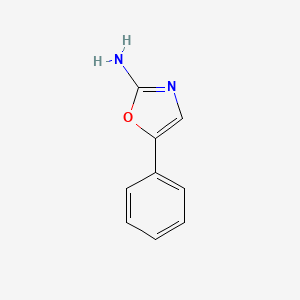
5-Phenyl-1,3-oxazol-2-amine
Overview
Description
5-Phenyl-1,3-oxazol-2-amine is a heterocyclic compound that features an oxazole ring with a phenyl group attached to the 5-position and an amino group at the 2-position. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
5-Phenyl-1,3-oxazol-2-amine is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities . The primary targets of oxazole derivatives are often determined by the presence of hetero atoms or groupings, which can impart preferential specificities in their biological responses . .
Mode of Action
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Action Environment
The synthesis of oxazole derivatives has been reported to be influenced by various conditions, such as the use of different solvents .
Biochemical Analysis
Biochemical Properties
5-Phenyl-1,3-oxazol-2-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . Additionally, this compound can bind to specific proteins, altering their function and affecting cellular processes. These interactions are primarily driven by the compound’s heterocyclic structure, which allows it to form stable complexes with target biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This, in turn, affects cellular functions such as proliferation, differentiation, and apoptosis. Moreover, the compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production, which can have downstream effects on cell viability and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to and inhibit specific enzymes, such as tyrosine kinases . This inhibition disrupts cell signaling pathways, leading to changes in cellular behavior. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions are facilitated by the compound’s unique structure, which allows it to form stable complexes with nucleic acids and proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function . In vitro studies have shown that this compound remains stable under various conditions, but its activity can decrease over time due to degradation. In vivo studies have demonstrated that prolonged exposure to the compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis. Additionally, this compound can affect metabolite levels, leading to changes in cellular metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, including the nucleus and mitochondria. This distribution is essential for the compound’s ability to interact with target biomolecules and exert its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression. Additionally, the compound can accumulate in the mitochondria, affecting energy production and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3-oxazol-2-amine can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide .
Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a quaternary ammonium hydroxide ion exchange resin. This reaction produces 5-aryloxazoles in high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. The use of flow chemistry techniques, such as the rapid flow synthesis of oxazolines followed by their oxidation to oxazoles, is one such method. This approach offers advantages in terms of safety, efficiency, and product purity .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3-oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: It can participate in substitution reactions, particularly at the 2- and 5-positions of the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are used for direct arylation and alkenylation reactions.
Major Products Formed
Scientific Research Applications
5-Phenyl-1,3-oxazol-2-amine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
5-Phenyl-1,3-oxazol-2-amine can be compared with other similar compounds, such as:
Oxazoles: Compounds with similar structures but different substituents on the oxazole ring.
Isoxazoles: Compounds with the oxygen and nitrogen atoms at the 1 and 2 positions, respectively.
Oxadiazoles: Compounds with two nitrogen atoms and one oxygen atom in the five-membered ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Properties
IUPAC Name |
5-phenyl-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHYFLKPKSFRCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507548 | |
| Record name | 5-Phenyl-1,3-oxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6826-24-0 | |
| Record name | 5-Phenyl-1,3-oxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1,3-oxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



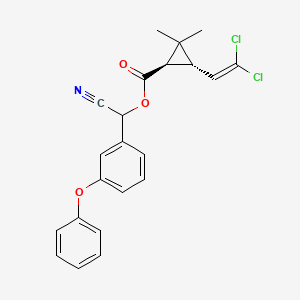
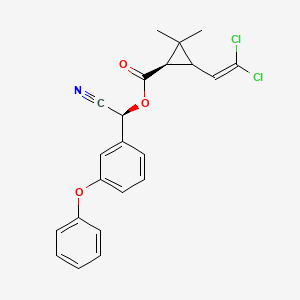
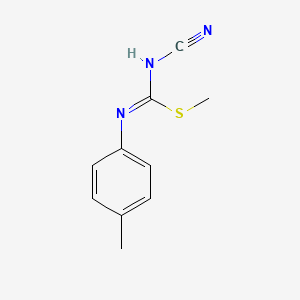
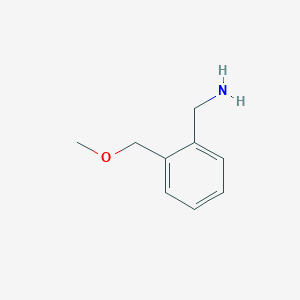
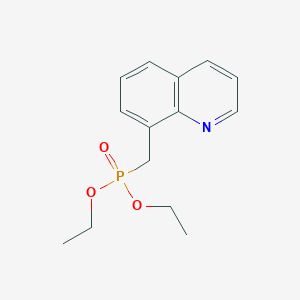


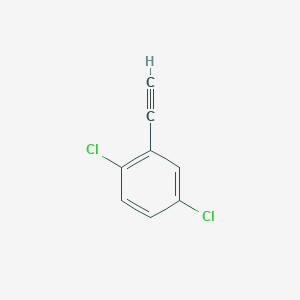
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1354610.png)


![3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1354616.png)
![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)
